molecular formula C8H11O5P B13529191 Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate

Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate

Cat. No.: B13529191
M. Wt: 218.14 g/mol
InChI Key: USAIAEHYUWJEQF-UHFFFAOYSA-N
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Description

Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acylation of Methylphosphonates: One common method involves the acylation of dialkyl methylphosphonates.

    Michaelis–Arbuzov Reaction: Another approach is the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites.

Industrial Production Methods

Industrial production methods for dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate are generally based on the aforementioned synthetic routes, with optimizations for large-scale production. The choice of reagents and conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.

Mechanism of Action

The mechanism of action of dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The furan ring and phosphonate group play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11O5P

Molecular Weight

218.14 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-(furan-2-yl)ethanone

InChI

InChI=1S/C8H11O5P/c1-11-14(10,12-2)6-7(9)8-4-3-5-13-8/h3-5H,6H2,1-2H3

InChI Key

USAIAEHYUWJEQF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1=CC=CO1)OC

Origin of Product

United States

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